molecular formula C4H10N2OS B160530 N-(2-Hydroxyethyl)-N-methylthiourea CAS No. 137758-44-2

N-(2-Hydroxyethyl)-N-methylthiourea

Cat. No.: B160530
CAS No.: 137758-44-2
M. Wt: 134.2 g/mol
InChI Key: BBYIXSDDLNHQIP-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-methylthiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxyethyl)-N-methylthiourea can be synthesized through the reaction of N-methylthiourea with ethylene oxide. The reaction typically occurs under mild conditions, with the presence of a base such as sodium hydroxide to facilitate the reaction. The general reaction scheme is as follows:

N-methylthiourea+ethylene oxideThis compound\text{N-methylthiourea} + \text{ethylene oxide} \rightarrow \text{this compound} N-methylthiourea+ethylene oxide→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-(2-Hydroxyethyl)-N-methylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-methylthiourea involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes, proteins, and other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)thiourea
  • N-methylthiourea
  • N,N’-dimethylthiourea

Uniqueness

N-(2-Hydroxyethyl)-N-methylthiourea is unique due to the presence of both hydroxyethyl and methyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions in various fields.

Properties

IUPAC Name

1-(2-hydroxyethyl)-1-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2OS/c1-6(2-3-7)4(5)8/h7H,2-3H2,1H3,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYIXSDDLNHQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60605838
Record name N-(2-Hydroxyethyl)-N-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137758-44-2
Record name N-(2-Hydroxyethyl)-N-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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